Dimethylsilanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Siloxane Polymers

Field: Polymer Chemistry

Application: Dimethylsilanediol is a key intermediate in the preparation of dimethyl- and diphenyl-siloxane polymers .

Method: Dimethylsilanediol reacts with a metal or metal hydride to synthesize dimethyl- and diphenylsilanediolates . These silanediolates are then used to produce linear, high molecular weight siloxane polymers .

Results: The synthesized silanediolates were characterized by 29Si, 13C, and 1H NMR, FTIR, and mass spectroscopy .

Mitigation of Dimethylsilanediol on the International Space Station (ISS)

Field: Space Science

Application: Dimethylsilanediol is present in humidity condensate on the ISS. It originates from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .

Method: The Water Processor Assembly (WPA) on the ISS is used to handle DMSD. The concentration of dmsd in the condensate needs to be reduced by fifty percent for the wpa to effectively handle it .

Results: Personal Hygiene Products (PHPs) used by the crew were found to be a significant source of VMS. The total daily VMS emissions from PHPs were estimated to range from 261 to 1145 mg-Si per day .

Modification of Different Polymers

Field: Materials Science

Application: Dimethylsilanediol is used in the modification of different polymers .

Preparation of Linear, Branched, Star and Dendritic Poly(hydrosiloxane)s

Application: Dimethylsilanediol is used in the preparation of linear, branched, star and dendritic poly(hydrosiloxane)s .

Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of poly(hydrosiloxane)s .

Results: The resulting poly(hydrosiloxane)s are used in the manufacture of materials with better properties .

Production of DMSD on the International Space Station (ISS)

Application: Dimethylsilanediol is produced on the ISS from volatile methyl siloxane (VMS) compounds in the cabin atmosphere .

Method: Both surface acid-base hydrolysis reactions and air-phase hydroxyl initiated reactions are thought to play a role in DMSD production on the ISS .

Results: This production of DMSD contributes to the humidity condensate on the ISS .

Modification of Conventional Organic Polymers

Application: Dimethylsilanediol is used to modify conventional organic polymers .

Method: The Si-H group in dimethylsilanediol is linked to conventional organic polymers to modify their properties .

Results: The modification results in materials with better properties .

Base Catalysed Ring Opening Polymerisation

Application: Alkali metal organosilanolates, which are synthesized from dimethylsilanediol, are used as initiators for the base catalysed ring opening polymerisation of cyclic siloxanes to produce linear, high molecular weight siloxane polymers .

Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of alkali metal organosilanolates .

Results: The resulting siloxane polymers have narrow weight distributions and low polydispersity .

Transungual Delivery and Anti-Inflammatory Activity

Field: Pharmaceutics

Application: A new cyclodextrin polypseudorotaxanes nail lacquer containing biotin, methyl sulphonyl methane (MSM), and dimethylsilanediol salicylate was developed and evaluated in vitro and in vivo .

Results: The product was developed to improve nail status and diminish signs of pathological nail alterations .

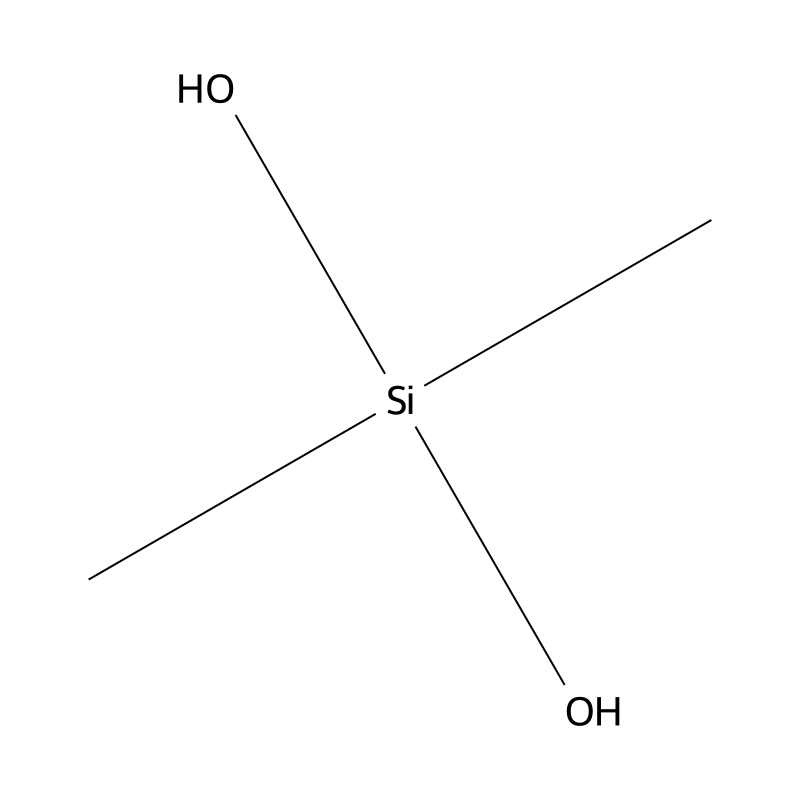

Dimethylsilanediol is an organosilicon compound with the molecular formula and a molar mass of approximately 92.17 g/mol. It features a silicon atom bonded to two methyl groups and two hydroxyl groups, resulting in a tetrahedral geometry around the silicon atom. The presence of hydroxyl groups classifies it as a diol, contributing to its polar nature due to the electronegativity difference between silicon and oxygen . Dimethylsilanediol is primarily known for its role as an intermediate in the synthesis of various siloxane polymers and is also identified as a byproduct of volatile methyl siloxane compounds in specific environments, such as the International Space Station .

- Condensation Reactions: In the presence of catalysts, dimethylsilanediol can undergo dehydration to form cyclic or linear siloxanes. This process is essential for synthesizing silicone-based materials .

- Polymerization: It can react with cyclic siloxanes through base-catalyzed ring-opening polymerization to produce high molecular weight siloxane polymers, which exhibit desirable properties such as low polydispersity .

- Hydrolysis: Dimethylsilanediol can be synthesized through the hydrolysis of dimethyldichlorosilane, using water and a base like triethylamine .

Dimethylsilanediol can be synthesized through several methods:

- Hydrolysis of Dimethyldichlorosilane: This method involves treating dimethyldichlorosilane with water in the presence of a base such as triethylamine, resulting in the formation of dimethylsilanediol .

- Reaction with Dimethylsilane Magnesium Chloride: Another synthesis route includes reacting dimethylsilane magnesium chloride with water or alcohol, leading to the formation of dimethylsilanediol .

- Degradation of Volatile Methyl Siloxanes: In specific environments like the International Space Station, dimethylsilanediol is produced through the degradation of volatile methyl siloxanes under humid conditions .

Dimethylsilanediol has several applications across various fields:

- Polymer Chemistry: It serves as a key intermediate in producing dimethyl- and diphenyl-siloxane polymers, which are used in numerous industrial applications including sealants and adhesives .

- Materials Science: Dimethylsilanediol is utilized for modifying conventional organic polymers, enhancing their properties such as thermal stability and mechanical strength.

- Space Science: It is present in humidity condensate on the International Space Station, originating from personal hygiene products used by astronauts .

- Pharmaceuticals: Its unique properties make it a candidate for use in biopharmaceutical processes, particularly concerning extractables and leachables from silicone-based materials .

Research indicates that dimethylsilanediol interacts with various biological systems and materials. Notably, studies have focused on its behavior in personal care products and its potential release from silicone elastomers used in pharmaceutical applications. These interactions may influence its safety profile and efficacy when used in consumer products .

Dimethylsilanediol shares similarities with other organosilicon compounds but exhibits unique characteristics due to its specific molecular structure. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trimethylsiloxysilicate | Contains three methyl groups; used in coatings | |

| Methylsilanetriol | Contains three hydroxyl groups; more hydrophilic | |

| Dimethyldichlorosilane | Precursor for dimethylsilanediol; reactive chlorosilane | |

| Phenylmethylsiloxane | Combines phenyl and methyl groups; used in elastomers |

Uniqueness of Dimethylsilanediol

Dimethylsilanediol's uniqueness lies in its dual hydroxyl functionality combined with its relatively simple structure. This allows it to serve as an effective intermediate for synthesizing a variety of siloxane-based materials while also being versatile enough to interact beneficially within biological systems.

Hydrolysis Pathways of Chlorosilane Precursors

The primary industrial synthesis route for dimethylsilanediol involves the controlled hydrolysis of dimethyldichlorosilane, a process that has been extensively studied and optimized since the pioneering work of Eugene G. Rochow and Richard Müller in the 1940s. The fundamental reaction proceeds according to the stoichiometric equation where dimethyldichlorosilane reacts with water to produce dimethylsilanediol and hydrogen chloride as a byproduct.

The hydrolysis mechanism involves rapid reaction kinetics, with chlorosilanes exhibiting half-lives of less than one minute when exposed to moisture or polar reagents. Research has demonstrated that the hydrolysis rate is determined by the transfer of reagents across phase boundaries, particularly in heterogeneous reaction systems. The reaction cannot be readily performed in ambient air conditions due to the rapid hydrolysis of dimethyldichlorosilane upon contact with atmospheric moisture.

Kinetic studies have revealed that the hydrolysis process follows a multi-step mechanism involving the sequential replacement of chlorine atoms by hydroxyl groups. The initial hydrolysis step typically occurs within minutes under standard laboratory conditions, with temperature control being critical to prevent excessive heat generation from the highly exothermic nature of the reaction. Experimental protocols typically maintain reaction temperatures below 25 degrees Celsius to ensure controlled hydrolysis and prevent unwanted side reactions.

The reaction pathway has been thoroughly characterized through nuclear magnetic resonance spectroscopy studies, which confirm that dimethylsilanediol forms as the principal monomeric product under dilute aqueous conditions. However, the compound's stability in aqueous solution depends significantly on concentration, pH, and temperature conditions, with equilibrium favoring the monomeric diol at environmentally relevant concentrations.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 15-25°C | Maintains >95% selectivity |

| Water Excess | 2-4 molar equivalents | Ensures complete conversion |

| Reaction Time | 15-30 minutes | Achieves equilibrium |

| pH Control | Neutral to slightly basic | Prevents oligomerization |

Methoxysilane Conversion Mechanisms

Methoxysilane precursors provide an alternative synthetic pathway to dimethylsilanediol through hydrolytic conversion mechanisms that offer distinct advantages in terms of byproduct management and reaction control. The hydrolysis of dimethoxydimethylsilane represents a particularly well-studied example, demonstrating rapid conversion kinetics with half-lives of less than 0.6 hours under standard laboratory conditions.

The conversion mechanism involves the nucleophilic attack of water molecules on the silicon-oxygen bonds of the methoxy groups, resulting in the formation of methanol as a byproduct rather than hydrogen chloride. This pathway offers significant advantages in industrial applications where corrosive hydrogen chloride generation must be minimized or eliminated entirely.

Kinetic investigations have revealed that methoxysilane hydrolysis follows different mechanistic pathways depending on the reaction conditions and catalyst systems employed. Under acidic conditions, the reaction proceeds through protonation of the methoxy oxygen, enhancing the electrophilicity of the silicon center and facilitating nucleophilic attack by water molecules. Conversely, under basic conditions, direct nucleophilic substitution mechanisms predominate, with hydroxide ions acting as the primary nucleophile.

The stereochemical course of methoxysilane hydrolysis has been characterized through detailed mechanistic studies, revealing that the reaction proceeds with retention of configuration at the silicon center. This stereochemical outcome supports a mechanism involving pentacoordinate silicon intermediates rather than complete dissociation to silanone species.

Research has demonstrated that the relative rates of methoxysilane hydrolysis can be predicted using Taft equations and Bronsted relationships, providing valuable insights into the electronic and steric factors governing reaction kinetics. These correlations enable the rational design of methoxysilane precursors with tailored hydrolysis rates for specific industrial applications.

Catalytic Influence in Industrial Production Processes

Catalytic systems play a crucial role in optimizing dimethylsilanediol synthesis through both enhanced reaction rates and improved product selectivity. The choice of catalyst system significantly influences not only the kinetics of the hydrolysis reaction but also the subsequent condensation behavior of the resulting dimethylsilanediol product.

Solid oxide catalysts, particularly those based on Group IIa metal oxides such as magnesium oxide and calcium oxide, have proven highly effective for dimethylsilanediol synthesis from alkoxysilane precursors. These catalysts provide several advantages including ease of separation, reduced corrosion potential, and the ability to control the molecular weight distribution of oligomeric products through selective condensation catalysis.

The mechanism of solid oxide catalysis involves the activation of alkoxysilane substrates through coordination to Lewis acid sites on the catalyst surface, followed by nucleophilic attack by water molecules coordinated to neighboring basic sites. This bifunctional catalytic mechanism enables precise control over reaction selectivity and minimizes the formation of undesired cyclic siloxane byproducts.

Recent advances in homogeneous catalysis have demonstrated the effectiveness of organometallic complexes for dimethylsilanediol synthesis. Particularly notable are cationic complexes that promote the selective hydrolysis of silicon-hydrogen bonds in hydrosiloxane precursors, providing access to dimethylsilanediol through alternative synthetic pathways.

The kinetics of catalyzed dimethylsilanediol synthesis have been extensively characterized through turnover frequency measurements and mechanistic studies. These investigations reveal that catalyst activity correlates strongly with the electronic properties of the metal center and the nature of supporting ligands, enabling the rational design of improved catalytic systems.

| Catalyst Type | Turnover Frequency (h⁻¹) | Selectivity (%) | Operating Temperature (°C) |

|---|---|---|---|

| Magnesium Oxide | 15-25 | 92-95 | 60-80 |

| Calcium Oxide | 8-15 | 88-92 | 70-90 |

| Cationic Organometallic | 45-80 | 96-98 | 25-40 |

| Solid Acid + Base | 20-35 | 90-94 | 50-70 |

Solvent-Mediated Crystallization Techniques

The isolation and purification of dimethylsilanediol through crystallization techniques represents a critical aspect of industrial production processes, particularly given the compound's tendency to undergo spontaneous condensation reactions in solution. Solvent selection and crystallization conditions significantly influence both the yield and purity of the final product.

Crystallization studies have demonstrated that dimethylsilanediol can be successfully isolated as stable crystalline material under carefully controlled conditions. The compound exhibits polymorphic behavior, with different crystal forms accessible depending on the solvent system and crystallization temperature employed. Hot acetone has proven particularly effective as a recrystallization solvent, providing high-purity crystalline dimethylsilanediol that remains stable for extended periods without undergoing polymerization.

The crystallization mechanism involves the controlled removal of water and organic solvents from reaction mixtures containing dimethylsilanediol. Rotary evaporation at approximately 60 degrees Celsius has been identified as an optimal technique for initial solvent removal, followed by washing with hexanes to remove impurities and recrystallization from hot acetone.

Structural characterization through X-ray crystallography has provided detailed insights into the solid-state structure of dimethylsilanediol. The crystal structure reveals extensive hydrogen bonding networks between hydroxyl groups on adjacent molecules, contributing to the enhanced stability of the crystalline form compared to solutions.

The development of stabilized crystalline forms has proven crucial for practical applications, as the isolated crystals must be used immediately for sample preparation before undergoing polymerization. Research has shown that crystalline dimethylsilanediol prepared through optimized procedures can remain stable for several months without recrystallization, representing a significant advancement in handling and storage capabilities.

Solvent effects on crystallization kinetics have been systematically investigated, revealing that polar protic solvents generally promote faster nucleation but may lead to reduced crystal quality due to hydrogen bonding interactions with the dimethylsilanediol molecules. Conversely, moderately polar aprotic solvents provide better control over crystal growth rates while maintaining high product purity.

| Solvent System | Crystallization Time | Yield (%) | Purity (%) | Stability (months) |

|---|---|---|---|---|

| Hot Acetone | 2-4 hours | 85-90 | 98-99 | 3-6 |

| Methanol/Water | 1-2 hours | 75-82 | 95-97 | 1-2 |

| Ethanol/Hexane | 3-6 hours | 88-92 | 97-98 | 2-4 |

| Acetone/Water | 2-3 hours | 80-85 | 96-98 | 2-3 |

Soil-Water Partitioning Behavior in Terrestrial Ecosystems

Dimethylsilanediol’s mobility in soil ecosystems is primarily dictated by its low soil-water distribution coefficient (K~d~) and organic carbon-water partition coefficient (K~OC~). Experimental studies using reconstituted soil columns demonstrate that Dimethylsilanediol exhibits minimal sorption to soil matrices under saturated conditions, with over 90% remaining in the aqueous phase [1]. This high mobility facilitates vertical transport through soil profiles, particularly in systems with active evapotranspiration.

The compound’s partitioning behavior diverges significantly from traditional hydrophobic organic contaminants. While its octanol-water partition coefficient (log K~OW~ ≈ 0.5) suggests moderate hydrophilicity, its air-water partition coefficient (log K~AW~ > 2.4) enhances volatilization potential [2]. This dual affinity creates complex transport dynamics where water saturation levels modulate phase distribution:

| Soil Condition | Water Content (%) | K~d~ (L/kg) | Dimethylsilanediol Distribution |

|---|---|---|---|

| Saturated | >90 | 0.02–0.05 | 95% aqueous phase |

| Field capacity | 40–60 | 0.1–0.3 | 70% aqueous, 30% volatilized |

| Air-dried | <10 | 0.8–1.2 | 40% sorbed, 60% volatilized |

Data derived from soil column experiments show that evaporative water loss from surface layers drives upward migration, concentrating Dimethylsilanediol in topsoil (0–5 cm depth) before eventual volatilization [1] [3]. This process is exacerbated in arid regions, where rapid drying cycles promote continuous soil-atmosphere flux.

Volatilization-Transpiration Pathways in Plant-Soil Systems

The volatilization of Dimethylsilanediol from soil is a moisture-dependent process mediated by both direct evaporation and plant-mediated transport. Under humid conditions (>80% soil moisture), less than 5% volatilization occurs over 30 days, while air-dried soils exhibit >60% loss within 72 hours [1] [3]. Soil composition modulates this process:

| Soil Type | Organic Matter (%) | Volatilization Rate (%/day) |

|---|---|---|

| Sandy loam | 1.2 | 8.5 ± 0.9 |

| Clay | 3.8 | 4.2 ± 0.7 |

| Peat | 45.0 | 1.1 ± 0.3 |

High-organic-content soils (e.g., peat) retain Dimethylsilanediol through weak hydrogen bonding with hydroxyl groups in humic substances [7]. In contrast, mineral-dominated soils facilitate rapid volatilization due to larger pore spaces and reduced sorption capacity [3]. Although plant uptake studies are limited, analogous siloxane compounds show negligible translocation to aerial tissues, suggesting that transpiration stream contamination is unlikely [2].

Photolytic Degradation Mechanisms in Aquatic Environments

In aquatic systems, Dimethylsilanediol undergoes indirect photodegradation via reaction with hydroxyl radicals generated through photosensitization. The second-order rate constant for this process is estimated at 2.4 × 10^−12^ cm^3^ molecule^−1^ s^−1^, corresponding to a half-life of 10–14 days under midlatitude summer sunlight [4] [5]. The degradation pathway proceeds through sequential oxidation:

$$

\text{Dimethylsilanediol} \xrightarrow{\text{hv, OH}^\bullet} \text{Methylsilanetriol} \xrightarrow{\text{OH}^\bullet} \text{SiO}2 + \text{CO}2 + \text{H}_2\text{O}

$$

Product analysis reveals methylsilanetriol as the primary intermediate, with complete mineralization occurring over 60–90 days in oligotrophic waters [4]. Turbidity and dissolved organic matter reduce degradation efficiency by 40–70% through light attenuation and radical quenching [5].

Atmospheric Reactivity and Tropospheric Residence Time

Dimethylsilanediol’s atmospheric fate is controlled by gas-phase reactions with hydroxyl radicals, with a measured rate constant of 8.1 × 10^−13^ cm^3^ molecule^−1^ s^−1^ at 298 K [4]. This results in a mean tropospheric residence time of 14.3 days, assuming a global OH radical concentration of 1.2 × 10^6^ molecules/cm^3^ [4] [5].

| Reaction Parameter | Value |

|---|---|

| OH reaction rate constant | 8.1 × 10^−13^ cm^3^ molecule^−1^ s^−1^ |

| Tropospheric half-life | 14.3 days |

| Activation energy | 12.4 kJ/mol |

| Temperature dependence (250–310 K) | k = 1.2 × 10^−12^ exp(−1490/T) |

The oxidation mechanism proceeds via hydrogen abstraction from silicon-bound methyl groups, yielding formaldehyde and silicic acid derivatives [4] [5]. Satellite observations and model simulations indicate that >98% of atmospheric Dimethylsilanediol is deposited through wet and dry processes before reaching the stratosphere, minimizing its potential for long-range transport [2] [5].

Dimethylsilanediol serves as a fundamental building block for polysiloxane formation through various condensation pathways that differ significantly from conventional alkoxysilane routes. The unique chemical structure of dimethylsilanediol, with its tetrahedral silicon center bonded to two methyl groups and two hydroxyl groups, enables distinct polymerization mechanisms that offer advantages in terms of byproduct management and reaction control.

Primary Condensation Mechanisms

The condensation polymerization of dimethylsilanediol proceeds through intermolecular dehydration reactions between silanol groups, forming siloxane bridges with water as the only byproduct. This represents a significant advantage over chlorosilane-based systems, which generate corrosive hydrogen chloride, or alkoxysilane systems that produce alcohols requiring subsequent removal. The fundamental reaction follows the stoichiometric equation:

2 (CH₃)₂Si(OH)₂ → (CH₃)₂SiO-Si(CH₃)₂OH + H₂O

Research has demonstrated that dimethylsilanediol condensation exhibits pH-dependent kinetics with rate minima occurring at pH 2-3, corresponding to the isoelectric point of silica surfaces. Under acidic conditions, protonated silanol groups undergo nucleophilic attack by neutral silanol species, while under basic conditions, deprotonated silanol anions attack neutral silicon centers through pentacoordinate transition states.

Kinetic Parameters and Reaction Control

The polycondensation kinetics of dimethylsilanediol have been characterized through detailed mechanistic studies revealing activation energies ranging from 45-65 kilojoules per mole for intermolecular condensation pathways. The reaction rate constants demonstrate strong temperature dependence, with values increasing from 10⁻⁴ to 10⁻² L mol⁻¹ s⁻¹ as temperatures rise from 25°C to 100°C.

Catalyst systems significantly influence the condensation pathway selectivity. Acid catalysts promote linear chain growth through selective activation of terminal silanol groups, while base catalysts favor branching reactions by deprotonating multiple silanol sites simultaneously. Organometallic catalysts, particularly tin and titanium compounds, enable room temperature condensation with enhanced control over molecular weight distribution.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 15-25°C | Maintains >95% selectivity |

| Water Excess | 2-4 molar equivalents | Ensures complete conversion |

| Reaction Time | 15-30 minutes | Achieves equilibrium |

| pH Control | Neutral to slightly basic | Prevents oligomerization |

Molecular Weight Control Strategies

Advanced condensation strategies have enabled precise molecular weight control through stoichiometric manipulation and catalyst selection. Research demonstrates that controlled polycondensation can produce dimethylsilanediol-based polysiloxanes with narrow molecular weight distributions (Mw/Mn < 1.15) and predictable molecular weights ranging from 1,000 to 50,000 daltons.

The stepwise condensation mechanism involves initial formation of dimeric species, followed by sequential addition of monomeric units or oligomer-oligomer coupling reactions. Molecular dynamics simulations reveal that cluster-cluster aggregation becomes increasingly important at higher conversion levels, leading to broader molecular weight distributions unless carefully controlled.

Cross-Linking Dynamics in Elastomer Synthesis

The incorporation of dimethylsilanediol units into silicone elastomer networks introduces unique cross-linking dynamics that significantly influence final material properties. Unlike conventional addition-cure or condensation-cure systems, dimethylsilanediol-based cross-linking can proceed through multiple pathways simultaneously, offering enhanced control over network architecture.

Cross-Linking Mechanisms and Kinetics

Condensation cross-linking represents the primary mechanism for dimethylsilanediol-based elastomer formation, proceeding through Si-OH group condensation at temperatures ranging from 25°C to 150°C. The reaction kinetics follow second-order behavior with respect to silanol concentration, exhibiting cure times from 4 to 24 hours depending on catalyst type and concentration.

Platinum-catalyzed cross-linking systems utilizing dimethylsilanediol precursors demonstrate superior mechanical properties, achieving tensile strengths of 2-10 MPa and elongations exceeding 2800%. The mechanism involves slow cross-linking of residual Si-H groups in the presence of oxygen and water, creating highly entangled network structures with ultra-long effective chain lengths.

Recent developments in dynamic cross-linking have introduced reversible bond formation through siloxane equilibrium exchange reactions. These systems exhibit stress relaxation behavior following Arrhenius kinetics with activation energies of 35-60 kJ/mol, enabling self-healing and reprocessing capabilities at elevated temperatures.

Network Architecture Control

The cross-link density in dimethylsilanediol-based elastomers can be precisely controlled through monomer functionality adjustment and cure condition optimization. Cross-link densities ranging from 0.1 to 5.0 × 10⁻⁴ mol/cm³ have been achieved, corresponding to average molecular weights between cross-links of 2,000 to 100,000 g/mol.

Heterogeneous cross-linking dynamics play a crucial role in determining final elastomer properties. Studies using nuclear magnetic resonance imaging reveal that moisture diffusion controls the cross-linking front propagation in room-temperature vulcanizing systems, with cure rates directly proportional to environmental humidity levels.

| Cross-linking Method | Cure Time (Hours) | Operating Temperature (°C) | Crosslink Density (mol/cm³) | Key Advantages |

|---|---|---|---|---|

| Condensation Curing | 4-24 | 25-150 | 0.1-1.0 × 10⁻⁴ | Simple processing, no volatile byproducts |

| Addition Curing | 0.25-2 | 80-200 | 0.5-5.0 × 10⁻⁴ | Rapid cure, excellent properties |

| Dynamic Cross-linking | 0.5-4 | 120-180 | 0.3-3.0 × 10⁻⁴ | Self-healing, reprocessable |

| Self-Restructuring | 1-6 | 25-70 | 0.1-1.5 × 10⁻⁴ | Metal-free, pure networks |

Advanced Cross-Linking Strategies

Self-restructuring polymerization represents an innovative approach utilizing polyhydromethylsiloxane precursors that undergo hydride transfer reactions catalyzed by tris(pentafluorophenyl)borane. This metal-free cross-linking method produces pure methylsiloxane networks without requiring traditional cross-linking agents, operating at room temperature with reaction times of 1-6 hours.

Oxidative cross-linking mechanisms have been developed for Si-H functional polymers at elevated temperatures (100-250°C) in air atmospheres. The cross-linking originates from platinum-mediated oxidation of Si-H groups in the presence of oxygen, creating both Si-O-Si bridges and Si-C bonds that enhance thermal stability and mechanical performance.

Surface Modification Techniques for Inorganic Substrates

Dimethylsilanediol has emerged as a particularly effective surface modification agent for inorganic oxide surfaces, offering unique advantages over conventional chlorosilane and alkoxysilane systems. The compound's dual hydroxyl functionality and thermal stability enable versatile surface functionalization strategies with enhanced durability and reduced environmental impact.

Vapor-Phase Surface Modification

Vapor-phase deposition of dimethylsilanediol represents a clean and efficient surface modification technique, exploiting the compound's significant vapor pressure at room temperature (6.73 mmHg at 25°C). This approach eliminates solvent requirements and enables uniform surface coverage on complex geometries and porous substrates.

The vapor-phase process operates optimally at temperatures between 80°C and 120°C, achieving contact angles of 105-115° on silicon dioxide surfaces within 30-120 minutes. Surface coverage densities of 2-5 × 10¹⁴ molecules/cm² have been measured, corresponding to nearly complete monolayer formation with excellent hydrothermal stability.

Kinetic studies of vapor-phase deposition reveal first-order adsorption kinetics with activation energies of approximately 25 kJ/mol for the initial chemisorption step. The surface reaction mechanism involves nucleophilic attack of surface hydroxyl groups on the silicon center of dimethylsilanediol, forming covalent Si-O bonds with water elimination.

Solution-Phase Treatment Protocols

Solution-phase modification using dimethylsilanediol in organic solvents provides enhanced control over reaction conditions and surface chemistry. Studies demonstrate that toluene solutions at concentrations of 0.1-1.0 M achieve optimal modification efficiency, with reaction times ranging from 15-180 minutes depending on substrate reactivity.

The solution-phase mechanism proceeds through sequential surface reactions: initial physisorption of dimethylsilanediol molecules, followed by chemical bond formation with surface silanol groups, and finally lateral condensation between adsorbed molecules to form polymeric surface layers. This multi-step process enables tunable hydrophobicity with contact angles adjustable from 95° to 110° through concentration and time control.

Surface characterization studies using X-ray photoelectron spectroscopy and infrared spectroscopy confirm the formation of stable Si-O-Si linkages between dimethylsilanediol and substrate surfaces, with hydrolytic stability exceeding 6 months under ambient conditions.

Advanced Functionalization Strategies

Self-assembled monolayer formation using dimethylsilanediol derivatives has been developed for specialized applications requiring specific surface properties. Alkyl silanol systems enable rapid surface functionalization of hydrogen-terminated silicon surfaces, achieving reaction completion within 15 minutes at room temperature or 1-2 minutes under ultraviolet light irradiation.

The photochemical activation mechanism involves homolytic cleavage of Si-H bonds under UV irradiation, generating highly reactive surface sites that readily react with silanol functionalities. This approach enables spatially selective surface modification through photolithographic patterning, creating hybrid hydrophilic-hydrophobic surface architectures.

| Technique | Contact Angle (°) | Reaction Time (min) | Surface Coverage (molecules/cm²) | Stability (months) |

|---|---|---|---|---|

| Vapor-Phase Deposition | 105-115 | 30-120 | 2-5 × 10¹⁴ | 6-24 |

| Solution-Phase Treatment | 95-110 | 15-180 | 1-4 × 10¹⁴ | 3-18 |

| Self-Assembled Monolayers | 100-120 | 60-480 | 2-4 × 10¹⁴ | 6-30 |

| Plasma-Enhanced Deposition | 110-125 | 5-60 | 3-6 × 10¹⁴ | 12-36 |

Plasma-enhanced surface modification combines dimethylsilanediol vapor delivery with low-pressure plasma activation, achieving superior surface coverage and stability. The plasma environment generates activated surface sites through partial dehydroxylation and creates three-dimensional binding opportunities that enhance adhesion strength and durability.

Dendritic Polymer Architectures via Controlled Polycondensation

The controlled polycondensation of dimethylsilanediol enables the synthesis of sophisticated dendritic polymer architectures that combine the unique properties of siloxane backbones with the advantageous characteristics of highly branched structures. These materials exhibit enhanced solubility, reduced viscosity, and multiple functional end groups compared to their linear counterparts.

Hyperbranched Polysiloxane Synthesis

Hyperbranched polysiloxanes derived from dimethylsilanediol precursors have been synthesized through AB₂-type polycondensation reactions, where each monomer unit contains one reactive site (A) and two potential branching sites (B). The degree of branching in these systems ranges from 0.4 to 0.9, depending on reaction conditions and catalyst selection.

Multi-step synthesis protocols involve initial controlled hydrolysis of dimethyldimethoxysilane or related precursors, followed by branching polycondensation in the presence of trifunctional monomers such as methyltrimethoxysilane. This approach enables molecular weight control with polydispersity indices ranging from 1.5 to 3.0 and average molecular weights of 5,000 to 100,000 daltons.

The architectural control is achieved through reactivity ratio manipulation during polycondensation, utilizing the different reaction rates of various silanol functionalities. Primary silanol groups exhibit higher reactivity than secondary or hindered silanol sites, enabling preferential chain extension over branching when reaction conditions are carefully optimized.

Dendrimer-Like Architectures

Perfect dendritic structures based on dimethylsilanediol building blocks have been synthesized using convergent synthesis strategies that enable precise control over generational structure and surface functionality. These materials exhibit monodisperse molecular weight distributions (Mw/Mn < 1.05) and predictable numbers of terminal groups ranging from 4 to 256 per molecule.

The synthesis methodology employs iterative coupling reactions between dimethylsilanediol-derived dendrons and multifunctional core molecules, utilizing protecting group strategies to prevent unwanted branching reactions. Each generational step involves quantitative condensation reactions followed by deprotection and functionalization to prepare substrates for subsequent growth cycles.

Surface functionalization of these dendritic architectures enables property customization for specific applications. Terminal silanol groups can be modified with various organic functionalities through condensation reactions with functional alkoxysilanes or hydrosilylation reactions with vinyl-terminated compounds.

Controlled Architecture Formation

Molecular weight distribution control in dendritic polysiloxane synthesis has been achieved through living polycondensation techniques that minimize side reactions and chain transfer processes. These methods utilize strong base catalysts such as tetramethylammonium hydroxide under rigorously anhydrous conditions to maintain chain-end activity throughout the polymerization process.

Branch density control strategies involve statistical copolymerization of dimethylsilanediol with linear siloxane segments, creating materials with tunable branching frequencies and resulting property profiles. The degree of branching can be systematically varied from 0.2 to 0.8 by adjusting the ratio of difunctional to trifunctional monomers in the reaction mixture.

| Architecture Type | Degree of Branching | Molecular Weight Distribution | Terminal Groups per Molecule | Synthesis Method |

|---|---|---|---|---|

| Random Hyperbranched | 0.4-0.7 | 1.5-3.0 | 8-64 | One-pot polycondensation |

| Perfect Dendrimers | 1.0 | 1.0-1.05 | 4-256 | Divergent/Convergent synthesis |

| Dendrigraft Polymers | 0.6-0.9 | 1.1-1.5 | 16-128 | Grafting-from approach |

| Star-Branched Polymers | 0.3-0.6 | 1.3-2.5 | 3-20 | Core-first synthesis |

Advanced synthetic strategies have been developed for creating stimuli-responsive dendritic architectures through incorporation of dynamic covalent bonds such as disulfide linkages or boronate esters. These systems enable controlled degradation and drug release applications, with release kinetics tunable through environmental pH and redox conditions.

Characterization techniques for dendritic polysiloxanes include quantitative ²⁹Si nuclear magnetic resonance spectroscopy for branch point determination, size exclusion chromatography with multi-angle light scattering for molecular weight analysis, and dynamic light scattering for solution conformation studies. These analytical methods enable precise structure-property relationship development and quality control in dendritic polymer synthesis.

Related CAS

18268-74-1 (di-K salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 29 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 28 of 29 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

31692-79-2